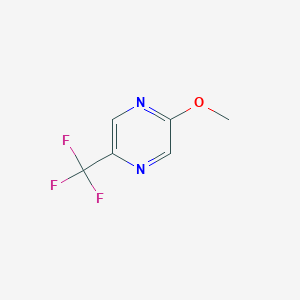

Pyrazine, 2-methoxy-5-(trifluoromethyl)-

Description

Significance of Pyrazine (B50134) Scaffolds in Organic and Medicinal Chemistry Research

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, serves as a vital scaffold in the fields of organic and medicinal chemistry. mdpi.comnih.gov The presence of the pyrazine ring is a key feature in numerous clinically important drugs, highlighting its significance in drug design. nih.govbenthamdirect.com Pyrazine derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com This broad spectrum of activity has made the pyrazine nucleus a hot topic in pharmaceutical chemistry research. mdpi.com The structural attributes of the pyrazine ring, such as its ability to participate in hydrogen bonding and other molecular interactions, contribute to its versatility as a pharmacophore. nih.gov

Marketed drugs containing the pyrazine scaffold have demonstrated efficacy in treating various diseases, underscoring the therapeutic value of this heterocyclic system. mdpi.com Computational studies have further validated the importance of the pyrazine scaffold by revealing common drug-target interactions, encouraging its incorporation into drug design campaigns. mdpi.com

The Role of Fluorine Substitution in Heterocyclic Compound Research

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of molecules. researchgate.netrsc.org The unique properties of fluorine, such as its high electronegativity and small atomic size, can significantly alter the physicochemical and pharmacokinetic properties of a compound. researchgate.netmdpi.com

Incorporating fluorine can lead to improved metabolic stability, increased lipophilicity, and favorable changes in the acidity or basicity (pKa) of a molecule, all of which can enhance its therapeutic efficacy. rsc.orgnih.gov For instance, the trifluoromethyl (CF3) group, present in Pyrazine, 2-methoxy-5-(trifluoromethyl)-, is known to increase metabolic stability and binding affinity to target proteins. mdpi.com The trifluoromethoxy (OCF3) group is another fluorine-containing substituent that has gained considerable interest due to its electron-withdrawing properties and high hydrophobicity. nih.govmdpi.com The strategic placement of fluorine can block metabolic pathways, leading to a longer duration of action for a drug. researchgate.net

Specific Academic Relevance of Pyrazine, 2-methoxy-5-(trifluoromethyl)-

Pyrazine, 2-methoxy-5-(trifluoromethyl)- serves as a valuable building block in the synthesis of more complex molecules with potential applications in medicinal and materials science. Research into trifluoromethyl-substituted pyrazines is driven by the desire to combine the beneficial properties of the pyrazine core with the unique effects of fluorine substitution.

While specific, in-depth research solely focused on Pyrazine, 2-methoxy-5-(trifluoromethyl)- is not extensively detailed in the provided results, its constituent parts—the pyrazine ring, the methoxy (B1213986) group, and the trifluoromethyl group—are all subjects of significant academic and industrial research. For example, 2-methoxy-3-methyl pyrazine is a known flavor and fragrance agent, indicating the sensory importance of methoxypyrazines. thegoodscentscompany.com The synthesis and reactivity of trifluoromethylpyridines, a related class of compounds, are well-studied due to their use in agrochemicals and pharmaceuticals. nih.gov

Overview of Research Trajectories for Fluorinated Pyrazines

The research trajectory for fluorinated pyrazines is multifaceted, with significant efforts directed towards the development of novel synthetic methodologies and the exploration of their biological activities. The synthesis of these compounds often involves the introduction of fluorine or fluorine-containing groups onto a pre-existing pyrazine ring or the construction of the pyrazine ring from fluorinated precursors. mdpi.com

A key area of investigation is the synthesis of fluorinated triazolopyrazine compounds as potential antimalarial agents. beilstein-journals.org Furthermore, the unique properties of fluorinated pyrazines make them attractive candidates for agrochemicals. The introduction of fluorine can influence a compound's efficacy, environmental safety, and degradation profile. researchgate.net The photolytic fate of fluorinated pharmaceuticals and pesticides is another active area of research, aiming to understand their environmental impact. researchgate.net The development of efficient and scalable methods for the synthesis of compounds like 2-chloro-5-trifluoromethoxypyrazine opens up avenues for further chemical exploration and application. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H5F3N2O |

|---|---|

Molecular Weight |

178.11 g/mol |

IUPAC Name |

2-methoxy-5-(trifluoromethyl)pyrazine |

InChI |

InChI=1S/C6H5F3N2O/c1-12-5-3-10-4(2-11-5)6(7,8)9/h2-3H,1H3 |

InChI Key |

GOYFQRQKJCAXEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(N=C1)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of Pyrazine (B50134), 2-methoxy-5-(trifluoromethyl)-

The de novo construction of the 2-methoxy-5-(trifluoromethyl)pyrazine core relies on foundational strategies of heterocyclic chemistry, adapted for the specific regiochemical requirements of the target molecule.

Strategies for Pyrazine Ring Construction

The most classical and versatile method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of a trifluoromethyl-substituted pyrazine, this approach would involve the reaction of a trifluoromethyl-containing α-dicarbonyl species, such as 1,1,1-trifluoropyruvaldehyde, with an appropriate 1,2-diamino precursor. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine ring. The choice of diamine and the reaction conditions are critical for controlling the reaction pathway and maximizing the yield of the desired pyrazine.

Regioselective Introduction of Methoxy (B1213986) and Trifluoromethyl Groups

Achieving the specific 2,5-substitution pattern requires a carefully planned, regioselective synthetic strategy. A direct one-pot synthesis is challenging; therefore, a multi-step approach starting from a pre-functionalized precursor is more plausible. A logical synthetic pathway would involve the initial synthesis of a versatile intermediate, 2-chloro-5-(trifluoromethyl)pyrazine (B1288226) .

This key intermediate can be synthesized through various routes, often involving the halogenation and fluorination of picoline derivatives in related heterocyclic systems. chemicalbook.comjst.go.jp Once 2-chloro-5-(trifluoromethyl)pyrazine is obtained, the final methoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The treatment of the chloropyrazine with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide would lead to the displacement of the chloride ion. The powerful electron-withdrawing nature of the trifluoromethyl group at the C-5 position strongly activates the C-2 position towards nucleophilic attack, facilitating a clean and high-yielding substitution to afford the target molecule, Pyrazine, 2-methoxy-5-(trifluoromethyl)- .

Development of Novel Synthetic Routes

Modern synthetic chemistry offers alternative pathways that could be developed for the synthesis of substituted pyrazines. These include transition metal-catalyzed cyclization reactions and multi-component reactions. For instance, a novel route could involve the palladium-catalyzed coupling and cyclization of appropriately substituted vinyl halides and amides. While not yet specifically demonstrated for this target, such methods offer advantages in terms of efficiency and atom economy, representing a promising area for future research.

Functionalization and Derivatization of Pyrazine, 2-methoxy-5-(trifluoromethyl)-

The derivatization of the pyrazine core is crucial for exploring its potential applications. The functionalization strategies primarily revolve around a key precursor, 2-chloro-5-(trifluoromethyl)pyrazine , which serves as a versatile platform for introducing a wide range of substituents through nucleophilic substitution and cross-coupling reactions. The pyrazine ring is inherently electron-deficient, and this property is significantly enhanced by the presence of the trifluoromethyl group, making the halogenated precursor an excellent substrate for these transformations. nih.govrsc.org

Nucleophilic Aromatic Substitution Reactions on the Pyrazine Ring

The chlorine atom in 2-chloro-5-(trifluoromethyl)pyrazine is highly activated towards displacement by nucleophiles. This reactivity allows for the straightforward introduction of various functional groups at the C-2 position. Besides the reaction with methoxide to form the title compound, other nucleophiles can be employed to generate a library of derivatives.

Table 1: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | Pyrazine, 2-methoxy-5-(trifluoromethyl)- | 2-Methoxy-5-(trifluoromethyl)pyrazine |

| Thiolate | Sodium thiophenoxide (NaSPh) | Pyrazine, 2-(phenylthio)-5-(trifluoromethyl)- | 2-(Phenylthio)-5-(trifluoromethyl)pyrazine |

| Amine | Pyrrolidine | Pyrazine, 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)- | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyrazine |

Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halopyrazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. rsc.org

C-C Bond Formation

The Suzuki-Miyaura and Sonogashira reactions are prominently used for C-C bond formation. The Suzuki coupling allows for the introduction of aryl, heteroaryl, or vinyl groups, while the Sonogashira coupling is employed for the installation of alkynyl moieties. mdpi.comwikipedia.org

Table 2: C-C Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Product Example |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-5-(trifluoromethyl)pyrazine |

| Suzuki-Miyaura | Thiophene-2-boronic acid | PdCl₂(dppf) / K₂CO₃ | 2-(Thiophen-2-yl)-5-(trifluoromethyl)pyrazine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(Phenylethynyl)-5-(trifluoromethyl)pyrazine |

| Sonogashira | Ethynyltrimethylsilane | PdCl₂(dppf) / CuI / Et₃N | 2-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyrazine |

C-N, C-O, and C-S Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing the coupling of 2-chloro-5-(trifluoromethyl)pyrazine with a vast array of primary and secondary amines. wikipedia.orgjk-sci.comlibretexts.org Analogous palladium-catalyzed reactions can also be used to form C-O bonds with alcohols or phenols and C-S bonds with thiols, providing access to a diverse set of ethers and thioethers.

Table 3: C-N Bond Formation via Buchwald-Hartwig Amination

| Amine Partner | Typical Catalyst/Ligand | Typical Base | Product Example |

|---|---|---|---|

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | N-Phenyl-5-(trifluoromethyl)pyrazin-2-amine |

| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | 4-(5-(Trifluoromethyl)pyrazin-2-yl)morpholine |

| Benzylamine | Pd₂(dba)₃ / DPEphos | K₃PO₄ | N-Benzyl-5-(trifluoromethyl)pyrazin-2-amine |

Electrophilic and Radical Functionalization Studies

The pyrazine ring is inherently electron-deficient, which generally makes it susceptible to nucleophilic and radical attack rather than classical electrophilic aromatic substitution. nih.gov However, functionalization can be achieved through various modern synthetic methods.

Radical Functionalization: Radical reactions offer a powerful tool for the functionalization of electron-deficient heterocycles like pyrazine. While direct radical functionalization of 2-methoxy-5-(trifluoromethyl)pyrazine is not extensively documented, general principles of radical chemistry on azines are applicable. For instance, Minisci-type reactions, which involve the addition of nucleophilic carbon-centered radicals to protonated heteroaromatics, could potentially be used to introduce alkyl groups onto the pyrazine core. The regioselectivity of such reactions would be influenced by the electronic effects of both the methoxy and trifluoromethyl groups. Furthermore, modern photoredox catalysis has expanded the scope of radical additions to heterocycles, enabling the use of a wider range of radical precursors under mild conditions. nih.govnih.gov

Transition Metal-Catalyzed C–H Functionalization: Direct C–H functionalization has emerged as a highly efficient strategy for modifying heterocyclic compounds. nih.govrsc.org Palladium-catalyzed direct arylation, for example, could be used to couple aryl halides with the C-H bonds of the pyrazine ring. rsc.org The regioselectivity of this process is often directed by the electronic and steric properties of the existing substituents. For 2-methoxy-5-(trifluoromethyl)pyrazine, the positions ortho to the nitrogen atoms are the most likely sites for such functionalization.

A summary of potential radical precursors for functionalization is presented in the table below.

| Radical Precursor Type | Potential Functional Group | Catalyst System Example |

| Carboxylic Acids | Alkyl, Aryl | Photoredox (e.g., Ru(bpy)₃²⁺) |

| N-Amino Pyridinium Salts | Amino Radicals | Photoredox (Visible Light) |

| Alkyl Halides | Alkyl | Transition Metal (e.g., Pd, Ni) |

Transformations Involving the Methoxy Group

The methoxy group on the pyrazine ring is a key functional handle that can undergo several important transformations.

Nucleophilic Displacement (O-Demethylation): As an ether attached to an electron-deficient aromatic system, the methoxy group is susceptible to nucleophilic attack, leading to O-demethylation. This reaction is typically performed using strong acids like HBr or Lewis acids such as BBr₃ to yield the corresponding pyrazin-2-ol derivative. This transformation is crucial for accessing a different class of derivatives where the hydroxyl group can be further functionalized. The rate and ease of demethylation are enhanced by the electron-withdrawing nature of the pyrazine ring and the trifluoromethyl group. In studies on alkyl-methoxypyrazines in wine chemistry, O-demethylation is recognized as a key degradation pathway. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): In highly activated systems, the methoxy group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. youtube.com Due to the strong activation provided by the two ring nitrogens and the trifluoromethyl group, reaction with potent nucleophiles (e.g., amines, thiolates) under forcing conditions could potentially displace the methoxy group. However, this is generally less common than the displacement of a halide leaving group.

The table below outlines typical reagents used for O-demethylation.

| Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | 5-(Trifluoromethyl)pyrazin-2-ol |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | 5-(Trifluoromethyl)pyrazin-2-ol |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile (B52724), RT | 5-(Trifluoromethyl)pyrazin-2-ol |

Reactions Modifying the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is known for its high stability, but under specific conditions, its C-F bonds can be selectively transformed. tcichemicals.com This allows for the diversification of trifluoromethylarenes into other valuable fluorine-containing compounds.

Selective C-F Bond Activation and Functionalization: Recent advances in catalysis have enabled the selective activation of a single C–F bond in a trifluoromethyl group. rsc.orgnih.gov For example, transition-metal catalyzed hydrodefluorination can convert an Ar-CF₃ group to an Ar-CF₂H group. nih.gov Other transformations involve reacting ortho-silyl-substituted benzotrifluorides with nucleophiles in the presence of a Lewis acid catalyst, leading to the substitution of one fluorine atom. nih.gov Such a strategy, if applied to a suitably derivatized 2-methoxy-5-(trifluoromethyl)pyrazine, could yield difluoromethyl-substituted pyrazines.

Hydrolysis to Carboxylic Acid: While extremely robust, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group (–COOH) under harsh reaction conditions, such as with strong acids (e.g., concentrated H₂SO₄) or bases at high temperatures. acs.org This transformation provides a synthetic route from the trifluoromethyl-substituted pyrazine to pyrazine-5-carboxylic acid derivatives.

Electrochemical Reduction: Electrochemical methods have been developed for the trihydrodefluorination of trifluoromethylarenes, converting the CF₃ group into a methyl (CH₃) group. researchgate.netrsc.org This "green" approach often relies on the in-situ generation of silyl (B83357) cations that mediate fluoride (B91410) abstraction. rsc.org

Asymmetric Synthesis and Stereochemical Control

While 2-methoxy-5-(trifluoromethyl)pyrazine itself is achiral, the principles of asymmetric synthesis are critical for preparing chiral derivatives, which is often a key step in the development of bioactive molecules. Methodologies often focus on the enantioselective installation of trifluoromethyl-containing stereocenters.

Strategies for achieving stereochemical control include:

Catalytic Asymmetric Reactions: Chiral catalysts can be employed to introduce new chiral centers onto the pyrazine core or its side chains. For instance, asymmetric Friedel-Crafts alkylations using β-trifluoromethylated acrylates have been used to synthesize chiral trifluoromethylated heterocycles with high enantioselectivity. rsc.org

Chiral Auxiliaries: A chiral auxiliary can be attached to a pyrazine precursor to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. This approach has been used for the synthesis of chiral, nonracemic trifluoromethyl-substituted piperidines. acs.org

Organocatalysis: Chiral organocatalysts, such as BINOL derivatives, have been successfully used for the asymmetric homologation of boronic acids with trifluorodiazoethane, providing access to a wide range of chiral α-trifluoromethylated compounds. nih.govnih.gov This methodology could potentially be adapted to create chiral pyrazine derivatives.

The development of catalytic asymmetric methods for constructing stereogenic carbon centers bearing a trifluoromethyl group remains a significant challenge and an active area of research. chimia.ch

Green Chemistry Approaches in Synthesis

Applying the principles of green chemistry to the synthesis of heterocyclic compounds like 2-methoxy-5-(trifluoromethyl)pyrazine is crucial for sustainable chemical manufacturing. frontiersin.org Key strategies focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. rasayanjournal.co.inresearchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single, one-pot procedure avoids the need for isolating and purifying intermediates, thereby saving solvents, time, and resources. rsc.orgnih.gov The synthesis of pyrazine rings is often amenable to one-pot condensation reactions. researchgate.net

Mechanochemistry (Ball Milling): Solvent-free reaction conditions can be achieved using mechanochemistry, such as ball milling. This technique uses mechanical force to initiate reactions between solid reagents, eliminating the need for bulk solvents and often leading to higher yields and shorter reaction times. tandfonline.comunigoa.ac.in

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. This technique is particularly effective for the synthesis of various N-heterocycles under solvent-free conditions. rasayanjournal.co.in

The table below summarizes some green chemistry principles applicable to pyrazine synthesis.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Atom Economy | One-pot multicomponent reactions | Maximizes incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Use of water, ethanol, or deep eutectic solvents | Reduces toxicity and environmental impact. |

| Energy Efficiency | Microwave-assisted synthesis, ball milling | Reduces reaction times and energy consumption. |

| Catalysis | Use of recoverable heterogeneous catalysts | Minimizes waste and allows for catalyst recycling. |

Elucidation of Chemical Reactivity and Mechanistic Pathways

Detailed Investigation of Reaction Kinetics

A thorough investigation into the reaction kinetics of 2-methoxy-5-(trifluoromethyl)pyrazine, including specific rate constants, reaction orders, and activation energies for its various transformations, has not been extensively reported. Such studies would be crucial in quantifying the reactivity of the pyrazine (B50134) core as influenced by its substituents and in optimizing conditions for synthetic applications.

Stereoelectronic Effects of Trifluoromethyl and Methoxy (B1213986) Substituents on Reactivity

The reactivity of the pyrazine ring in 2-methoxy-5-(trifluoromethyl)pyrazine is governed by the interplay of the stereoelectronic effects of the methoxy and trifluoromethyl substituents.

The methoxy group at the 2-position is a strong resonance electron-donating group (+M) and a moderate inductive electron-withdrawing group (-I). Its primary effect on the pyrazine ring is the donation of electron density through its lone pair of electrons, which can activate the ring towards certain electrophilic substitutions, although the inherent electron deficiency of the pyrazine ring makes such reactions challenging.

Conversely, the trifluoromethyl group at the 5-position is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I) and a moderate hyperconjugative effect. This group significantly deactivates the pyrazine ring towards electrophilic attack and makes it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to it.

The combined influence of these two groups creates a complex electronic environment within the pyrazine ring, directing the regioselectivity of various reactions.

Intermediates and Transition State Analysis in Key Transformations

Detailed analysis of reaction intermediates and transition states for key transformations involving 2-methoxy-5-(trifluoromethyl)pyrazine is not extensively documented. For hypothetical reactions, such as nucleophilic aromatic substitution, it is proposed that the reaction would proceed through a Meisenheimer complex. The stability of this intermediate would be influenced by the positions of the electron-donating and electron-withdrawing groups. Computational chemistry could provide valuable insights into the energetics of these intermediates and the corresponding transition states.

Solvent Effects and Catalysis in Pyrazine Chemistry

The choice of solvent and catalyst is critical in controlling the outcome of reactions involving pyrazine derivatives. For instance, in palladium-catalyzed cross-coupling reactions, the solvent can influence the solubility of reactants and the stability of catalytic intermediates. nih.gov Aprotic polar solvents like DMF or ethereal solvents like THF are often employed. nih.gov

Catalysis, particularly with transition metals like palladium, is essential for many transformations of pyrazines, such as Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions. nih.gov The selection of the appropriate ligand for the metal catalyst is also crucial in achieving high yields and selectivity.

Comparative Reactivity Studies with Analogous Pyrazine Derivatives

While direct comparative reactivity studies for 2-methoxy-5-(trifluoromethyl)pyrazine are scarce, comparisons can be drawn with related compounds. For instance, the reactivity of a similar compound, 2-chloro-5-trifluoromethoxypyrazine, has been explored in various coupling reactions. nih.govmdpi.com This compound serves as a useful substrate for derivatization through reactions like Suzuki and Kumada-Corriu couplings. nih.govmdpi.com The trifluoromethoxy group, like the trifluoromethyl group, is electron-withdrawing and influences the reactivity of the pyrazine ring. nih.govmdpi.com However, the presence of a chloro group instead of a methoxy group would lead to different reactivity patterns, particularly in nucleophilic substitution reactions where the chloro group can act as a leaving group.

Further research is necessary to fully elucidate the specific chemical reactivity and mechanistic details of 2-methoxy-5-(trifluoromethyl)pyrazine.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of Pyrazine (B50134), 2-methoxy-5-(trifluoromethyl)-. While complete experimental spectra for this specific compound are not widely published, a detailed analysis can be predicted based on established chemical shift principles and data from analogous structures.

The ¹H NMR spectrum is expected to be simple, displaying three distinct singlets in a non-protic solvent like CDCl₃. The two protons on the pyrazine ring (at positions 3 and 6) are in different electronic environments and are not adjacent, so they are expected to appear as two separate singlets. The three protons of the methoxy (B1213986) group will appear as a third singlet.

The ¹³C NMR spectrum provides information on the carbon framework. It would show six unique signals corresponding to the four carbons of the pyrazine ring, the methoxy carbon, and the carbon of the trifluoromethyl group. A key feature would be the splitting of the CF₃ carbon signal and the adjacent C-5 pyrazine carbon due to coupling with the fluorine atoms (¹JCF and ²JCF, respectively).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.3 | s | Pyrazine H-3 |

| ¹H | ~8.5 | s | Pyrazine H-6 |

| ¹H | ~4.1 | s | -OCH₃ |

| ¹³C | ~160 | s | C-2 (Pyrazine) |

| ¹³C | ~135 | s | C-3 (Pyrazine) |

| ¹³C | ~140 | q, ²JCF | C-5 (Pyrazine) |

| ¹³C | ~145 | s | C-6 (Pyrazine) |

| ¹³C | ~122 | q, ¹JCF ≈ 275 Hz | -CF₃ |

| ¹³C | ~55 | s | -OCH₃ |

To unambiguously assign the predicted proton and carbon signals, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would be used to confirm the absence of ¹H-¹H coupling between the pyrazine protons, as no cross-peaks would be expected between the singlets at ~8.3 and ~8.5 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the methoxy proton signal (~4.1 ppm) and the methoxy carbon signal (~55 ppm), as well as correlations between the pyrazine proton signals and their respective attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds). Key expected correlations would include the methoxy protons (~4.1 ppm) to the C-2 carbon (~160 ppm) of the pyrazine ring, and the H-3 proton (~8.3 ppm) to the C-2 and C-5 carbons. These correlations would definitively confirm the placement of the substituents on the pyrazine ring.

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. For Pyrazine, 2-methoxy-5-(trifluoromethyl)-, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data for aromatic and heteroaromatic trifluoromethyl compounds, the chemical shift is predicted to be in the range of -60 to -65 ppm (relative to CFCl₃). rsc.org The absence of coupling to any nearby protons (the closest being four bonds away) would result in a singlet, confirming the structural isolation of the -CF₃ group.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy provides a molecular fingerprint through the characteristic vibrations of chemical bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the vibrations of the trifluoromethyl group. The asymmetric and symmetric C-F stretching modes typically result in very intense absorptions in the 1100-1350 cm⁻¹ region. Other key bands would include C-H stretching from the methoxy group (around 2850-2970 cm⁻¹), aromatic C=C and C=N stretching from the pyrazine ring (1400-1600 cm⁻¹), and C-O stretching of the methoxy ether linkage (around 1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the pyrazine ring are often strong in the Raman spectrum, whereas they may be weak in the IR spectrum. The C-F stretching vibrations are also Raman active. Water is a weak Raman scatterer, making this technique advantageous for studying samples in aqueous media if needed.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium | Medium |

| -OCH₃ C-H Stretch | 2850-2970 | Medium | Medium |

| Pyrazine Ring Stretch (C=N, C=C) | 1400-1600 | Medium-Strong | Strong |

| -CF₃ Asymmetric Stretch | ~1350 | Very Strong | Medium |

| -CF₃ Symmetric Stretch | ~1150 | Very Strong | Medium |

| C-O-C Asymmetric Stretch | ~1250 | Strong | Weak |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The chemical formula for Pyrazine, 2-methoxy-5-(trifluoromethyl)- is C₆H₅F₃N₂O, which corresponds to an exact molecular weight of 178.0354 g/mol .

Under electron ionization (EI), the molecule is expected to form a stable molecular ion (M⁺˙) at m/z = 178. The subsequent fragmentation pattern would likely involve characteristic losses of radicals and neutral molecules, providing evidence for the compound's structure.

| m/z | Ion/Fragment | Proposed Fragmentation Pathway |

|---|---|---|

| 178 | [M]⁺˙ | Molecular Ion |

| 163 | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 149 | [M - •CHO]⁺ | Loss of a formyl radical |

| 135 | [M - •CH₃ - CO]⁺ | Loss of carbon monoxide from the [M-15] ion |

| 109 | [M - •CF₃]⁺ | Loss of a trifluoromethyl radical |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

As of this writing, a public crystal structure for Pyrazine, 2-methoxy-5-(trifluoromethyl)- has not been reported in crystallographic databases. However, an X-ray crystallographic analysis would provide definitive proof of the molecular structure in the solid state.

Such a study would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyrazine ring and its substituents.

Molecular Conformation: Determining the orientation of the methoxy and trifluoromethyl groups relative to the pyrazine ring. The methoxy group's methyl moiety might lie in the plane of the ring or be oriented out-of-plane.

Crystal Packing and Intermolecular Interactions: Revealing how the molecules arrange themselves in the crystal lattice. Potential interactions could include weak C-H···N or C-H···F hydrogen bonds and π-π stacking interactions between the electron-deficient pyrazine rings, which would govern the bulk properties of the solid material.

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Pyrazine, 2-methoxy-5-(trifluoromethyl)- is expected to be characterized by two main types of electronic transitions originating from the pyrazine ring.

n→π* Transitions: These are typically weak transitions involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. For unsubstituted pyrazine, this occurs around 320-330 nm.

π→π* Transitions: These are strong transitions involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, typically occurring at shorter wavelengths (e.g., ~260 nm for pyrazine).

The substituents will modulate the energies of these transitions. The electron-donating methoxy group (-OCH₃) is an auxochrome that is expected to cause a bathochromic (red) shift of the π→π* band. The strongly electron-withdrawing trifluoromethyl group (-CF₃) will also influence the orbital energies, likely causing a slight hypsochromic (blue) shift.

The photophysical properties, such as fluorescence and phosphorescence, would also be significantly influenced by the substituents. While pyrazine itself is weakly fluorescent, the introduction of the methoxy and trifluoromethyl groups would alter the excited-state dynamics, affecting the quantum yields and lifetimes of any potential emission. Detailed experimental studies would be required for a full photophysical characterization.

Advanced hyphenated analytical techniques for purity and complex mixture analysis.

The characterization of "Pyrazine, 2-methoxy-5-(trifluoromethyl)-" relies heavily on advanced analytical methodologies, particularly hyphenated techniques that couple the separation power of chromatography with the identification capabilities of spectrometry. nih.gov These techniques are indispensable for confirming the compound's identity, assessing its purity, and detecting it within complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools employed for these purposes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds like pyrazine derivatives. nih.gov In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. nih.gov

For "Pyrazine, 2-methoxy-5-(trifluoromethyl)-", GC-MS analysis is crucial for purity assessment. It can effectively separate the target compound from starting materials, by-products, and other impurities that may be present after synthesis. The high sensitivity of the mass detector allows for the detection of even trace-level contaminants.

While specific experimental data for "Pyrazine, 2-methoxy-5-(trifluoromethyl)-" is not extensively published, the analysis of structurally similar compounds provides a clear indication of the expected results. For instance, in the analysis of various trifluoromethoxy and trifluoromethyl pyrazine derivatives, GC-MS with electron ionization (EI) at 70 eV is commonly used. mdpi.comnih.gov The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. The fragmentation pattern would yield characteristic ions that can be used for structural confirmation.

Table 1: Representative GC-MS Data for Related Pyrazine Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) | Reference |

|---|---|---|---|---|

| 2-Ethyl-5-(trifluoromethoxy)pyrazine | C₇H₇F₃N₂O | 192.14 | 192 ([M]⁺, 100%) | nih.gov |

| 2-Phenyl-5-(trifluoromethoxy)pyrazine | C₁₁H₇F₃N₂O | 240.18 | 240 ([M]⁺, 100%) | nih.gov |

| 5-Cyano-2-(trifluoromethoxy)pyrazine | C₆H₂F₃N₃O | 189.09 | 189 ([M]⁺, 100%) | nih.gov |

This table presents data for compounds structurally related to Pyrazine, 2-methoxy-5-(trifluoromethyl)- to illustrate the typical output of GC-MS analysis.

In complex mixtures, such as flavor and fragrance analysis or environmental samples, GC-MS combined with techniques like headspace solid-phase microextraction (HS-SPME) provides a powerful method for isolating and identifying volatile pyrazines, even at parts-per-trillion levels. openagrar.deresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are less volatile or thermally sensitive, LC-MS is the preferred hyphenated technique. nih.gov It separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent from the liquid chromatograph is then introduced into the mass spectrometer, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

LC-MS is particularly useful for analyzing reaction mixtures during the synthesis of pyrazine derivatives and for quality control of the final product. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (U-HPLC) systems offer high resolution and speed. lcms.cz When coupled with high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, LC-MS can provide highly accurate mass measurements, facilitating the unambiguous determination of elemental compositions. lcms.cz

The analysis of related pyrazines by LC-MS often utilizes reversed-phase chromatography with mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid to promote ionization. sielc.com For "Pyrazine, 2-methoxy-5-(trifluoromethyl)-", ESI in positive ion mode would likely produce a prominent protonated molecular ion ([M+H]⁺). Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and structural elucidation by inducing fragmentation of a selected precursor ion. nih.gov

Table 2: Representative LC-MS Data for Related Pyrazine Compounds

| Compound Name | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Notes | Reference |

|---|---|---|---|---|

| N-Boc-N'-[5-(trifluoromethoxy)pyrazin-2-yl]piperazine | Chemical Ionization (CI) | 294 | Data for a related trifluoromethoxy pyrazine derivative. | mdpi.com |

| 2-Fluoro-5-(m-tolylthio)pyrazine | Chemical Ionization (CI) | 221 | Data for a related fluorinated pyrazine. | mdpi.com |

This table showcases typical LC-MS data for compounds structurally related to Pyrazine, 2-methoxy-5-(trifluoromethyl)-, demonstrating the type of information generated.

The combination of chromatographic retention time and accurate mass-to-charge ratio from these hyphenated techniques provides a high degree of confidence in the identification and quantification of "Pyrazine, 2-methoxy-5-(trifluoromethyl)-", ensuring its purity and enabling its analysis in diverse and complex samples.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules with a high degree of accuracy. By modeling the electron density, DFT can determine various properties, including molecular geometry, orbital energies, and charge distribution. Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are standard for such calculations on organic molecules. researchgate.net

A geometry optimization calculation seeks the lowest energy arrangement of atoms in a molecule, its most stable structure. For 2-methoxy-5-(trifluoromethyl)pyrazine, the pyrazine (B50134) ring is expected to be planar, consistent with its aromatic character. The primary conformational questions involve the orientation of the methoxy (B1213986) (-OCH₃) and trifluoromethyl (-CF₃) substituents.

The trifluoromethyl group is expected to undergo free rotation around the C-C bond. The methoxy group's orientation is more complex; it may lie coplanar with the pyrazine ring to maximize conjugation or adopt a non-planar conformation to minimize steric hindrance. Computational analysis would precisely determine the dihedral angles that correspond to the global energy minimum. The table below presents hypothetical but realistic bond lengths and angles for the optimized geometry of the molecule, based on data for pyrazine and related substituted heterocycles. nist.gov

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (CF₃) | ~1.50 Å | |

| C-F | ~1.35 Å | |

| C-O (methoxy) | ~1.36 Å | |

| O-C (methyl) | ~1.43 Å | |

| Bond Angle | C-N-C (ring) | ~116° |

| N-C-C (ring) | ~122° | |

| F-C-F | ~107° |

Note: These values are illustrative and derived from standard geometries of similar molecular fragments.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For 2-methoxy-5-(trifluoromethyl)pyrazine, the electronic nature of the substituents dictates the FMO properties.

HOMO: The electron-donating methoxy group is expected to increase the energy of the HOMO, making the molecule more susceptible to oxidation. The electron density of the HOMO is predicted to be concentrated on the pyrazine ring and the oxygen atom of the methoxy group.

LUMO: The strongly electron-withdrawing trifluoromethyl group will significantly lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to reduction. The LUMO's density is expected to be distributed across the pyrazine ring and the trifluoromethyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -7.5 eV | Primarily located on the pyrazine ring and methoxy group |

| LUMO | -2.1 eV | Primarily located on the pyrazine ring and trifluoromethyl group |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicates moderate kinetic stability |

Note: Energy values are representative for this class of molecules and serve for illustrative purposes.

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution across a molecule. It is color-coded to show regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue). nih.govresearchgate.net

For 2-methoxy-5-(trifluoromethyl)pyrazine, the MEP map is predicted to show:

Negative Regions (Red): The most electron-rich areas will be the two nitrogen atoms of the pyrazine ring, which are primary sites for protonation or electrophilic attack. The oxygen atom of the methoxy group will also exhibit a negative potential.

Positive Regions (Blue): Electron-poor regions are expected around the hydrogen atoms of the methoxy group.

Neutral/Intermediate Regions (Green/Yellow): The pyrazine ring itself will be relatively electron-deficient due to the two nitrogen atoms and the trifluoromethyl group. The fluorine atoms, while highly electronegative, create a strong dipole, making the attached carbon atom significantly electron-poor.

Based on FMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, derived from conceptual DFT, provide a quantitative measure of chemical behavior.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large value indicates high stability and low reactivity.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

| Descriptor | Formula | Predicted Value | Interpretation |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.7 eV | Moderately hard, indicating reasonable kinetic stability. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.8 eV | High negative value indicates a good electron acceptor. |

| Electrophilicity Index (ω) | μ² / (2η) | 4.26 eV | High value suggests the molecule is a strong electrophile. |

Note: Values are calculated from the illustrative FMO energies in section 5.1.2.

Computational Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which can be invaluable for identifying and characterizing molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with good accuracy. nih.govrsc.orgnsf.gov For 2-methoxy-5-(trifluoromethyl)pyrazine, predictions would show distinct signals for the aromatic protons, the methoxy protons, the various carbon atoms, and a characteristic singlet for the three equivalent fluorine atoms in the ¹⁹F NMR spectrum.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of specific spectral bands to the vibrations of functional groups within the molecule. For the title compound, characteristic vibrations would include C-H stretches of the aromatic ring and methoxy group, pyrazine ring deformation modes, C-O stretching, and intense C-F stretching bands, which are typically very strong in IR spectra. mdpi.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | Medium |

| Pyrazine Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch (Trifluoromethyl) | 1100 - 1350 | Very Strong |

| C-O Stretch (Methoxy) | 1000 - 1250 | Strong |

Note: These are typical frequency ranges for the specified functional groups.

Reaction Mechanism Modeling through Computational Methods

Beyond static properties, computational chemistry can model the entire pathway of a chemical reaction. This involves locating transition states and calculating activation energies, providing deep insight into reaction kinetics and mechanisms.

For 2-methoxy-5-(trifluoromethyl)pyrazine, a key area of investigation would be nucleophilic aromatic substitution (S_NAr). The pyrazine ring is inherently electron-deficient, and this character is greatly amplified by the -CF₃ group. thieme-connect.de This makes the molecule a prime candidate for reactions with nucleophiles. Computational modeling could be used to:

Predict Regioselectivity: Determine which of the ring carbons is most susceptible to nucleophilic attack by calculating the activation energies for each possible pathway.

Analyze Transition States: Characterize the geometry and energy of the transition state (e.g., the Meisenheimer complex) to understand the reaction's energetic barriers.

Evaluate Substituent Effects: Model how changing the nucleophile or reaction conditions would alter the reaction outcome, guiding synthetic efforts. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For "Pyrazine, 2-methoxy-5-(trifluoromethyl)-", MD simulations can provide insights into its conformational flexibility and the influence of the surrounding environment, such as a solvent. The interactions between the solute and solvent molecules can significantly affect the conformational preferences and reactivity of the compound. researchgate.netnih.gov

MD simulations can reveal the most stable conformations of the methoxy and trifluoromethyl groups relative to the pyrazine ring. The simulations would also describe the solvation shell around the molecule, showing how solvent molecules arrange themselves and interact with the different functional groups. This is particularly important for understanding reaction kinetics in solution, as the solvent can stabilize or destabilize reactants, transition states, and products. nih.gov For example, simulations in polar and nonpolar solvents could be performed to assess how the solvent environment affects the conformational equilibrium and the accessibility of different sites on the molecule to reactants. tandfonline.comosti.gov

In Silico Molecular Docking Studies for Receptor-Ligand Interaction Prediction

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.com This method is widely used in drug discovery to predict how a small molecule, such as "Pyrazine, 2-methoxy-5-(trifluoromethyl)-", might interact with a biological target, typically a protein or enzyme. doaj.orgits.ac.idresearchgate.net

In a typical molecular docking study, a three-dimensional model of the target protein is used, and the ligand ("Pyrazine, 2-methoxy-5-(trifluoromethyl)-") is placed in the binding site. The docking algorithm then explores various possible conformations and orientations of the ligand within the binding site, calculating a scoring function to estimate the binding affinity for each pose. The results can identify the most likely binding mode and predict the strength of the interaction. semanticscholar.orgjetir.org

For "Pyrazine, 2-methoxy-5-(trifluoromethyl)-", docking studies could be performed against a range of potential biological targets to generate hypotheses about its mechanism of action. The methoxy group could act as a hydrogen bond acceptor, while the trifluoromethyl group could engage in hydrophobic or other specific interactions. mdpi.comjapsonline.com The pyrazine core itself can also participate in various non-covalent interactions. mdpi.com

A hypothetical summary of docking results against a kinase target is presented below.

| Parameter | Value |

| Target Protein | Example Kinase (PDB ID: XXXX) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | MET123 (H-bond with methoxy), LEU78 (hydrophobic with CF3), PHE190 (π-π stacking with pyrazine ring) |

| Predicted Inhibition Constant (Ki) | 500 nM |

Note: This table contains hypothetical data for illustrative purposes. Specific docking studies for "Pyrazine, 2-methoxy-5-(trifluoromethyl)-" against a defined target are not available in the reviewed literature. Such studies on various pyrazine derivatives have shown the utility of this approach in identifying potential bioactive compounds. nih.govnih.govsemanticscholar.org

Applications and Utility in Advanced Chemical Research

Pyrazine (B50134), 2-methoxy-5-(trifluoromethyl)- as a Versatile Synthetic Building Block

The pyrazine ring, being an electron-deficient system, is amenable to a variety of chemical transformations. The presence of both methoxy (B1213986) and trifluoromethyl substituents on the pyrazine ring of Pyrazine, 2-methoxy-5-(trifluoromethyl)- further diversifies its reactivity, making it a versatile precursor for the synthesis of more complex molecular architectures.

Precursor in the Synthesis of Complex Heterocyclic Systems

The pyrazine core of Pyrazine, 2-methoxy-5-(trifluoromethyl)- serves as a robust scaffold for the construction of a wide array of complex heterocyclic systems. The methoxy group can be a site for nucleophilic substitution or can be cleaved to a hydroxyl group, which can then be used for further functionalization. The trifluoromethyl group, being a strong electron-withdrawing group, activates the pyrazine ring towards certain reactions and can also participate in specific chemical transformations.

Research on related trifluoromethyl- and trifluoromethoxy-substituted pyrazines has demonstrated their utility in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce a variety of substituents onto the pyrazine ring. nih.govmdpi.com These reactions are fundamental in the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, the chlorine atom in the analogous compound, 2-chloro-5-trifluoromethoxypyrazine, has been shown to be readily displaced by various nucleophiles and to participate in palladium-catalyzed cross-coupling reactions, highlighting the synthetic potential of halogenated pyrazines as precursors to more complex structures. nih.govmdpi.com

Similarly, Pyrazine, 2-methoxy-5-(trifluoromethyl)- can be envisioned as a key intermediate in multi-step synthetic sequences. The pyrazine nitrogen atoms can be quaternized or oxidized to N-oxides, which can further direct the regioselectivity of subsequent reactions. The strategic manipulation of the methoxy and trifluoromethyl groups allows for the stepwise construction of intricate molecular frameworks, including fused heterocyclic systems. The synthesis of trifluoromethyl-containing N-heterocycles is an area of active research, and building blocks like Pyrazine, 2-methoxy-5-(trifluoromethyl)- are valuable in this pursuit. researchgate.net

Ligand Design for Organometallic Catalysis

The nitrogen atoms of the pyrazine ring in Pyrazine, 2-methoxy-5-(trifluoromethyl)- possess lone pairs of electrons that can coordinate to metal centers, making it a potential ligand for the formation of organometallic complexes. The electronic properties of the pyrazine ring, modulated by the methoxy and trifluoromethyl substituents, can influence the stability and catalytic activity of the resulting metal complexes.

Pyrazine and its derivatives have been successfully employed as ligands in the construction of various coordination compounds and supramolecular assemblies. researchgate.netacs.org The ditopic nature of the pyrazine ring allows it to act as a bridging ligand between two metal centers, facilitating the formation of polynuclear complexes and coordination polymers. The electron-withdrawing trifluoromethyl group in Pyrazine, 2-methoxy-5-(trifluoromethyl)- would decrease the electron density on the pyrazine nitrogen atoms, potentially affecting the coordination strength and the redox properties of the resulting metal complex. This modulation of electronic properties is a key aspect of ligand design in organometallic catalysis, as it can be used to fine-tune the reactivity of the catalytic center.

The potential for Pyrazine, 2-methoxy-5-(trifluoromethyl)- to act as a ligand in catalysis is significant. Organometallic complexes featuring pyrazine-based ligands have been investigated for their catalytic activity in various organic transformations. The specific electronic and steric environment provided by the substituents on the pyrazine ring can lead to enhanced catalytic performance and selectivity.

Exploration in Materials Science

The unique electronic and photophysical properties of pyrazine-containing molecules have led to their exploration in the field of materials science. The combination of an electron-donating and an electron-withdrawing group in Pyrazine, 2-methoxy-5-(trifluoromethyl)- suggests its potential for creating materials with interesting optical and electronic properties.

Role in Functional Materials and Polymers

The incorporation of Pyrazine, 2-methoxy-5-(trifluoromethyl)- as a monomeric unit into polymeric structures could lead to the development of functional materials with tailored properties. The rigidity of the pyrazine ring can contribute to the thermal stability of the resulting polymers, while the polar substituents can influence their solubility and morphology.

Pyrazine derivatives are known to be components of conducting polymers and other functional organic materials. The ability of the pyrazine ring to participate in π-conjugation makes it a suitable building block for materials with applications in electronics. The electron-deficient nature of the pyrazine ring can facilitate electron transport, which is a desirable characteristic for n-type organic semiconductors.

Optoelectronic Properties and Applications

Pyrazine-functionalized π-conjugated materials have garnered significant attention for their potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (FETs). rsc.org The electronic properties of these materials can be tuned by modifying the substituents on the pyrazine ring.

The presence of both an electron-donating (methoxy) and an electron-withdrawing (trifluoromethyl) group in Pyrazine, 2-methoxy-5-(trifluoromethyl)- suggests that it could exhibit intramolecular charge transfer (ICT) characteristics. This property is highly desirable for the design of fluorescent materials and nonlinear optical materials. Upon photoexcitation, an electron can be transferred from the methoxy group to the trifluoromethyl group through the pyrazine ring, leading to a large change in dipole moment and potentially giving rise to interesting photophysical phenomena such as solvatochromism.

Research Tools and Probes

The unique spectroscopic and electronic properties of fluorinated heterocyclic compounds make them attractive candidates for the development of research tools and chemical probes. Pyrazine, 2-methoxy-5-(trifluoromethyl)- possesses features that could be exploited for such applications.

The trifluoromethyl group can serve as a useful NMR probe for studying molecular interactions and dynamics, as the 19F nucleus is highly sensitive and has a wide chemical shift range. Furthermore, the potential fluorescent properties of molecules derived from Pyrazine, 2-methoxy-5-(trifluoromethyl)- could be harnessed for the development of fluorescent probes for bioimaging or chemical sensing. For example, pyrazine-bridged donor-acceptor-donor (D-A-D) type fluorescent probes have been developed for live cell imaging. frontiersin.org The core concept involves a pyrazine acceptor moiety linked to donor groups, leading to compounds with desirable photophysical properties such as large Stokes shifts and high photostability. frontiersin.org It is conceivable that Pyrazine, 2-methoxy-5-(trifluoromethyl)- could be functionalized to create similar probes where the pyrazine ring acts as the core and the methoxy group can be further modified to attach other functional units.

The development of such probes would require further synthetic modifications of the parent molecule to introduce specific recognition elements or reactive groups. However, the inherent properties of the Pyrazine, 2-methoxy-5-(trifluoromethyl)- scaffold provide a promising starting point for the design of novel research tools for chemistry and biology.

Fluorescent Probes for Chemical and Biological Systems Research

The pyrazine nucleus is a well-established component in the design of fluorescent probes due to its electron-deficient nature, which facilitates the creation of donor-acceptor (D-A) type fluorophores. These probes are instrumental for imaging and sensing in complex biological environments. Research into pyrazine-bridged D-A-D type fluorescent probes has demonstrated their potential for long-term live cell imaging, showcasing high photostability and biocompatibility. frontiersin.org Such probes can permeate live cell membranes and are proposed to function by binding to and moving through membrane integral transport proteins via electrostatic and hydrophobic interactions. frontiersin.org

While direct studies on the fluorescent properties of Pyrazine, 2-methoxy-5-(trifluoromethyl)- are not extensively documented, its structural characteristics suggest significant potential. The molecule integrates an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on the electron-accepting pyrazine ring. This arrangement could establish a strong intramolecular charge transfer (ICT) character, a key mechanism for fluorescence in many molecular probes. The modulation of this ICT process by the local environment could be harnessed to create sensitive probes for detecting specific analytes or changes in cellular conditions. Furthermore, pyrazine-based probes have been developed for detecting toxic industrial chemicals like hydrazine, underscoring the scaffold's versatility in sensor design. nih.govresearchgate.net

Chemical Biology Probes for Target Identification Studies

Chemical probes are essential tools for elucidating the biological function of proteins and for validating new drug targets. These small molecules are designed to interact with a specific protein target within a complex biological system, enabling the study of its role in cellular processes.

The Pyrazine, 2-methoxy-5-(trifluoromethyl)- scaffold represents a promising starting point for the development of such probes. Its pyrazine core is a stable platform onto which photoreactive groups (like diazirines or benzophenones) and bioorthogonal handles (like alkynes or azides) can be incorporated. These functionalities allow for covalent cross-linking to the target protein upon photoactivation and subsequent visualization or enrichment for identification via mass spectrometry. The trifluoromethyl group can enhance binding affinity and selectivity for the target protein, while the methoxy group provides a potential site for synthetic modification to attach the necessary chemical handles. The utility of pyrazine-containing structures as pharmacological probes has been noted in studies aimed at developing selective inhibitors for specific kinases, where potent inhibition of off-target enzymes limited the probe's utility. nih.gov

Contribution to Agrochemical Research

The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a highly successful strategy in the design of modern agrochemicals. nih.gov The CF3 group can significantly enhance the biological activity, metabolic stability, and uptake of a molecule. Pyridine (B92270) derivatives containing a trifluoromethyl group are key intermediates in the synthesis of numerous commercial herbicides and pesticides. nih.govsemanticscholar.org

Given that the pyrazine ring is a bioisostere of the pyridine ring, Pyrazine, 2-methoxy-5-(trifluoromethyl)- stands as a compound of high potential in agrochemical research. The combination of the toxophoric pyrazine ring with the CF3 group could lead to the discovery of new active ingredients. The unique physicochemical properties conferred by the trifluoromethyl group are thought to be a primary reason for the biological activities of these derivatives. nih.gov For instance, trifluoromethylpyridines are used to produce herbicides that act as acetyl-CoA carboxylase (ACCase) inhibitors. nih.gov The development of synthetic routes to functionalized pyrazines, such as those bearing a trifluoromethoxy group, further expands the chemical space available for agrochemical discovery. nih.govmdpi.com

| Functional Group | Key Properties and Contributions | Example Application Area |

|---|---|---|

| Trifluoromethyl (CF3) Group | Strongly electron-withdrawing, enhances metabolic stability, increases lipophilicity, improves cell membrane permeability. nih.govsemanticscholar.org | Herbicides (e.g., ACCase inhibitors), Insecticides, Fungicides. nih.gov |

| Pyrazine Ring | Nitrogen-containing heterocycle, acts as a bioisostere of pyridine, provides a rigid scaffold for orienting other functional groups. nih.gov | Core structure in various biologically active molecules. |

| Methoxy (OCH3) Group | Can be involved in hydrogen bonding, influences solubility and metabolic pathways. nih.govmdpi.com | Modulation of physicochemical properties in active ingredients. |

Contribution to Pharmacological Research

The pyrazine heterocycle is a recognized "privileged" scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. mdpi.com Its unique combination of features makes Pyrazine, 2-methoxy-5-(trifluoromethyl)- a valuable building block in pharmacological research and drug discovery.

Scaffold for Rational Drug Design Initiatives

Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity. The subject compound offers several advantages as a scaffold:

Structural Rigidity and Defined Geometry: The aromatic pyrazine ring provides a predictable and rigid core, which helps in positioning substituents in a defined spatial orientation for optimal interaction with a biological target.

Hydrogen Bonding Capability: The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, which is a critical interaction for binding to many protein targets, such as kinases. nih.gov

Modulation of Physicochemical Properties: The substituents play a crucial role. The methoxy group is a hydrogen bond acceptor and can influence solubility. The trifluoromethyl group is highly lipophilic and resistant to oxidative metabolism, which can improve a drug candidate's pharmacokinetic profile. mdpi.com The potent electron-withdrawing nature of the CF3 group also lowers the pKa of nearby basic nitrogen atoms, which can be critical for optimizing target engagement and cell permeability.

The trifluoromethoxy (OCF3) group, a related moiety, is also considered a privileged substituent in drug design due to its unique electronic properties and high hydrophobicity. nih.govmdpi.com The synthetic utility of related halogenated trifluoromethoxypyrazines in various cross-coupling reactions (e.g., Suzuki, Sonogashira) highlights how these scaffolds can be readily elaborated to generate diverse libraries of compounds for screening. nih.govmdpi.com

| Substituent | Property | Impact on Pharmacological Profile |

|---|---|---|

| Trifluoromethyl (-CF3) | Electronic Effect | Strongly electron-withdrawing; modulates pKa of adjacent groups. semanticscholar.org |

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. | |

| Metabolic Stability | Resistant to oxidative metabolism, can increase drug half-life. mdpi.com | |

| Methoxy (-OCH3) | Hydrogen Bonding | Oxygen acts as a hydrogen bond acceptor. nih.gov |

| Solubility | Can influence aqueous solubility and overall polarity. |

Exploration of Novel Mechanisms of Molecular Action

The unique electronic distribution of Pyrazine, 2-methoxy-5-(trifluoromethyl)- makes it an intriguing candidate for exploring novel mechanisms of action. The opposition of an electron-donating group and an electron-withdrawing group on an already electron-deficient ring system can create specific molecular recognition properties.

This scaffold could be used to design inhibitors that target enzymes involved in critical cellular pathways. For example, many kinase inhibitors feature a nitrogen-containing heterocyclic core that mimics the adenine (B156593) region of ATP, binding in the enzyme's active site. nih.gov The specific substitution pattern on the pyrazine ring can be tailored to achieve selectivity for a particular kinase. Other trifluoromethyl-containing drugs are known to function through mechanisms such as the inhibition of thymidylate synthase, a key enzyme in DNA synthesis. nih.gov Similarly, trifluoromethylated phenothiazine (B1677639) derivatives like triflupromazine (B1683245) act by blocking dopamine (B1211576) receptors. drugbank.com The subject compound could serve as a foundational structure to investigate similar or entirely new mechanisms of therapeutic intervention.

Development of Chemical Leads for Preclinical Studies

A critical step in drug discovery is the identification and optimization of lead compounds. Pyrazine, 2-methoxy-5-(trifluoromethyl)- is well-suited as a starting point for generating chemical leads. Its structure is amenable to a wide range of chemical modifications. Synthetic methodologies developed for related pyrazines demonstrate that functional groups can be readily introduced via modern cross-coupling reactions. nih.govmdpi.com

This synthetic tractability allows for the systematic exploration of the structure-activity relationship (SAR). By creating analogues with variations at different positions on the pyrazine ring, medicinal chemists can fine-tune properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For example, research on 2,6-disubstituted pyrazines as CSNK2A inhibitors showed that modifications at the 6-position could improve selectivity over other kinases like PIM3, leading to more suitable candidates for preclinical evaluation. nih.gov The development of a library of derivatives from the Pyrazine, 2-methoxy-5-(trifluoromethyl)- scaffold could similarly yield lead compounds with optimized properties for advancement into preclinical studies.

Future Perspectives and Emerging Research Directions

Development of Chemo- and Regioselective Synthesis Strategies

While general methods for pyrazine (B50134) synthesis exist, the development of highly chemo- and regioselective strategies for introducing multiple, electronically distinct substituents remains a significant challenge. Future efforts will likely focus on late-stage functionalization techniques, such as C-H activation, to directly install or modify substituents on the pyrazine ring. This would provide more efficient and versatile routes to complex pyrazine derivatives, avoiding the need for lengthy de novo syntheses. The use of advanced catalytic systems, including photoredox and electrocatalysis, could enable transformations that are difficult to achieve through traditional thermal methods, offering milder reaction conditions and improved selectivity.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms with high-throughput experimentation (HTE) is set to revolutionize the exploration of pyrazine chemical space. For compounds like 2-methoxy-5-(trifluoromethyl)pyrazine, automated systems can rapidly generate libraries of analogs by systematically varying substituents. This allows for the efficient exploration of structure-activity relationships (SAR). HTE techniques can then be employed to screen these libraries for desired biological activities or material properties, dramatically accelerating the discovery process. This data-rich approach will be instrumental in identifying lead compounds for drug discovery and materials science applications.

Advanced Characterization Techniques for In Situ Studies

Understanding the reaction mechanisms and kinetics involved in the synthesis and transformation of pyrazine derivatives is crucial for process optimization. Advanced in situ characterization techniques, such as flow NMR and rapid-injection mass spectrometry, are becoming increasingly valuable tools. These methods allow for the real-time monitoring of reaction intermediates and byproducts, providing a deeper understanding of the underlying chemical processes. This knowledge can then be used to refine reaction conditions, improve yields, and minimize the formation of unwanted side products.

Leveraging Machine Learning and Artificial Intelligence in Pyrazine Research

Exploration of Novel Biological Targets and Mechanisms of Action at the Molecular Level

The unique electronic and steric properties of 2-methoxy-5-(trifluoromethyl)pyrazine and its analogs make them intriguing candidates for probing novel biological targets. Future research will likely involve screening these compounds against a wide array of enzymes, receptors, and ion channels to identify new therapeutic opportunities. For any identified bioactive compounds, detailed mechanistic studies at the molecular level will be crucial. Techniques such as X-ray crystallography, cryo-electron microscopy, and computational docking can elucidate the precise binding interactions between the pyrazine derivative and its biological target. This information is invaluable for the rational design of next-generation compounds with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Pyrazine, 2-methoxy-5-(trifluoromethyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions between arylboronic acids and pyrazine derivatives. For example, coupling 4-trifluoromethylphenylboronic acid with pyrazine under iron catalysis yields the target compound, though yields are modest (30%) due to steric and electronic challenges from the trifluoromethyl group . Cyclization strategies using phosphoryl chloride at elevated temperatures (e.g., 120°C) are also effective for analogous pyrazine derivatives . Optimizing solvent systems (e.g., THF or dioxane) and catalysts (e.g., iron or palladium) is critical for improving efficiency.

Q. How is the crystal structure of this compound characterized, and what intramolecular interactions are critical?

- Methodological Answer : Single-crystal X-ray diffraction reveals key structural features, such as the E conformation of the imine group and a dihedral angle of 6.2° between aromatic rings. Intramolecular bifurcated O–H···(N,O) hydrogen bonds stabilize the structure, while the trifluoromethyl group exhibits rotational disorder (occupancy ratios 0.39:0.61), necessitating refinement with split-site models . Computational tools like density functional theory (DFT) can validate these findings by simulating bond lengths and angles.

Q. What spectroscopic techniques are essential for confirming its structure?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C–F stretches at 1100–1250 cm⁻¹ and methoxy C–O bonds near 1200 cm⁻¹) .

- NMR : ¹⁹F NMR confirms the trifluoromethyl group (δ −60 to −70 ppm), while ¹H NMR resolves methoxy protons (δ 3.8–4.0 ppm) and aromatic protons .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., exact mass 227.046 g/mol for related derivatives) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) affect cross-coupling reactions with pyrazine derivatives?

- Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing nature deactivates the pyrazine ring, reducing nucleophilic character and slowing cross-coupling kinetics. GC-MS analysis of reaction mixtures shows diminished yields (e.g., 30% vs. 60–80% for electron-donating substituents) . Strategies to mitigate this include using electron-rich catalysts (e.g., Pd(PPh₃)₄) or pre-functionalizing the pyrazine with directing groups to enhance regioselectivity.

Q. What computational methods model the photophysical dynamics of pyrazine derivatives?

- Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) simulations incorporating all 24 vibrational modes accurately reproduce the S₂→S₁ internal conversion dynamics observed in UV-Vis spectra. These models highlight symmetry-driven vibronic couplings and non-radiative decay pathways, validated by fluorescence quenching experiments in gas-phase studies .

Q. How is Pyrazine, 2-methoxy-5-(trifluoromethyl)-, used to enhance secondary metabolite production in plant cultures?

- Methodological Answer : As an elicitor, it upregulates flavonoid biosynthesis in Silybum marianum and Fagopyrum esculentum. In vitro studies show that concentrations of 10–50 µM increase silymarin production by 40–60% via activation of phenylpropanoid pathway enzymes (e.g., chalcone synthase). HPLC-MS quantifies metabolite yields, while RNA-seq identifies upregulated genes .

Q. How can researchers address contradictions in reported yields for fluorinated heterocycle synthesis?

- Methodological Answer : Discrepancies arise from divergent reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using design of experiments (DoE) frameworks can resolve these. For example, varying phosphorous oxychloride stoichiometry (1–3 eq.) and reaction time (6–24 hrs) in cyclization reactions improves reproducibility . Peer-reviewed protocols should prioritize detailed kinetic profiling (e.g., via in situ FTIR) to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products